Home > Products > Screening Compounds P142457 > 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide -

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-6122940
CAS Number:
Molecular Formula: C17H13F3N2O3
Molecular Weight: 350.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N′‐[(E)‐Arylidene]‐2‐(2,3‐dihydro‐3‐oxo‐4H‐1,4‐benzoxazin‐4‐yl)acetohydrazides

Compound Description: These are a series of novel compounds designed and synthesized as potential procaspase‐3 activators and cytotoxic agents. [] Several compounds within this series exhibited moderate to strong cytotoxicity against human cancer cell lines, including SW620 (colon cancer), PC‐3 (prostate cancer), and NCI‐H23 (lung cancer). [] Some of these compounds, specifically 5h, 5j, 5k, 5l, 5n, 6a, and 6b, showed greater potency than paclitaxel (PAC‐1) and 5‐fluorouracil (5‐FU) in the tested cell lines. [] Notably, compounds 5j, 5k, and 5n also displayed superior caspase activation activity compared to PAC‐1, with compound 5k exhibiting a 200% higher activation level. []

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This compound is an example of a 1,7-fused 1H-indole-2-carboxylic acid-n-(1,4-benzodiazepin-3-yl)-amide derivative with cholecystokinin antagonistic properties. []

(R)-2-(4-trifluoromethyl)-N-[2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl]acetamide (L-768,673)

Compound Description: This compound is a selective inhibitor of the slowly activating delayed rectifier potassium current (Iks). [, ] It has been shown to suppress malignant ventricular arrhythmias in canine models of recent and healed myocardial infarction. [] When co-administered with a subeffective dose of timolol, a beta-adrenergic blocker, L-768,673 effectively prevented ischemic malignant arrhythmias in dogs with recent anterior myocardial infarction. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: This compound is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist of the CXC chemokine receptor 3 (CXCR3). [, ] It potently inhibits the binding of CXCL10 and CXCL11 to human CXCR3 and blocks functional responses like ligand-induced guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, calcium mobilization, and chemotaxis. [] Furthermore, NBI-74330 exhibits inverse agonistic properties at a constitutively active CXCR3 mutant, CXCR3 N3.35A, acting as a full inverse agonist. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: This is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at human CXCR3. [] Like NBI-74330, it also exhibits inverse agonistic properties, behaving as a full inverse agonist at the constitutively active CXCR3 mutant, CXCR3 N3.35A. []

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: This 3H-quinazolin-4-one derivative functions as a noncompetitive antagonist of the human CXCR3 receptor. [] It also displays inverse agonistic properties, acting as a full inverse agonist at the constitutively active CXCR3 mutant, CXCR3 N3.35A. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: This imidazolium compound acts as a noncompetitive antagonist at human CXCR3. [] It also exhibits inverse agonistic properties, behaving as a full inverse agonist at the constitutively active CXCR3 mutant, CXCR3 N3.35A. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: This quaternary ammonium anilide acts as a noncompetitive antagonist at human CXCR3. [] Unlike other CXCR3 antagonists discussed, TAK-779 only exhibits weak partial inverse agonism at the constitutively active CXCR3 mutant, CXCR3 N3.35A, suggesting a different binding mode compared to other small-molecule inverse agonists. []

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl) pyrrolo-[1,2,3-d,e]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone (WIN55212-2)

Compound Description: This aminoalkylindole acts as a CB1 and CB2 cannabinoid receptor agonist. [, ] It has been shown to produce a range of effects in mice, including hypoactivity, catalepsy, hypothermia, and antinociception, referred to as the "tetrad of cannabinoid-induced behaviors." [] These effects are primarily attributed to its interaction with CB1 receptors. []

cis-3R-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4R-3(3-hydroxypropyl)-1R-cyclohexanol (CP55940)

Compound Description: This compound, a nonclassic cannabinoid, acts as a potent agonist at both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of the CB2 receptor. [] It demonstrates the highest potency among the tested CB2 receptor ligands in both pathways. []

Properties

Product Name

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)11-5-1-2-6-12(11)21-15(23)9-22-13-7-3-4-8-14(13)25-10-16(22)24/h1-8H,9-10H2,(H,21,23)

InChI Key

DVPIQUVSDFLGSJ-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.